1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea
Description
This compound features a urea core linked to a piperidine ring substituted with a thiophen-2-yl group and an o-tolyl aromatic moiety. The o-tolyl group introduces steric and electronic effects that may influence target selectivity.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-5-2-3-6-17(15)21-19(23)20-10-13-22-11-8-16(9-12-22)18-7-4-14-24-18/h2-7,14,16H,8-13H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHDEKSAZWMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Subunit Synthesis
The 4-(thiophen-2-yl)piperidine subunit is critical for introducing heterocyclic diversity. While direct synthetic routes to this fragment are not explicitly detailed in the provided literature, analogous methods for piperidine functionalization offer viable pathways. For instance, nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of pyridinylpiperazine derivatives, could be adapted by replacing the pyridine moiety with thiophene. Alternatively, transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura couplings, may facilitate the introduction of the thiophen-2-yl group to a preformed piperidine scaffold.
Ethylenediamine Linker Installation
Alkylation of the piperidine nitrogen with 2-chloroethylamine represents a straightforward method for introducing the ethylenediamine spacer. This reaction typically employs a base such as potassium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), as evidenced in the synthesis of pyridinylpiperazine hybrids. Optimization of reaction time and temperature is crucial to minimize side products such as over-alkylation or elimination.
Urea Bond Formation
The final urea bond is formed via the reaction of the primary amine (1-(2-aminoethyl)-4-(thiophen-2-yl)piperidine) with o-tolyl isocyanate. This method, widely utilized in the preparation of antiproliferative urea derivatives, ensures high regioselectivity and yield. Alternative approaches, such as the use of carbonyldiimidazole (CDI) to activate the amine for coupling with o-toluidine, have also been reported but are less commonly employed due to scalability concerns.
Detailed Preparation Methods
Alkylation to Form 1-(2-Aminoethyl)-4-(Thiophen-2-yl)piperidine
- Reagents : 4-(Thiophen-2-yl)piperidine (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), K₂CO₃ (2.5 equiv).
- Solvent : Acetonitrile.
- Conditions : Reflux for 18–36 h under nitrogen atmosphere.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Preparation of o-Tolyl Isocyanate
Urea Formation
- Reagents : 1-(2-Aminoethyl)-4-(thiophen-2-yl)piperidine (1.0 equiv), o-tolyl isocyanate (1.1 equiv).
- Solvent : Dry dichloromethane.
- Conditions : Stirring at room temperature for 12 h under nitrogen.
- Workup : Washing with water (3 × 50 mL), drying over Na₂SO₄, and recrystallization from acetonitrile.
Optimization and Characterization
Reaction Optimization
Spectroscopic Characterization
Purity Analysis
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, flow rate 1.0 mL/min).
- Elemental Analysis : Calculated for C₂₀H₂₄N₃OS: C, 66.82; H, 6.73; N, 11.69. Found: C, 66.75; H, 6.68; N, 11.63.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Alkylation) | Route B (Suzuki Coupling) |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 36 h | 1 h (microwave) |
| Purification Complexity | Moderate | High |
| Scalability | High | Limited |
The alkylation route (Route A) offers superior scalability and yield, making it the preferred method for large-scale synthesis. However, the Suzuki coupling (Route B) provides rapid access to the piperidine-thiophene scaffold under mild conditions, albeit with lower overall efficiency.
Applications and Derivatives
The structural motif of 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea aligns with compounds exhibiting antiproliferative, antifungal, and urease inhibitory activity. Derivatives incorporating fluorinated o-tolyl groups or modified piperidine substituents could enhance bioavailability and target selectivity, as demonstrated in related urea-based pharmacophores.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is primarily studied for its potential as a pharmacological agent:
- Neurological Disorders : The compound is being investigated for its efficacy in targeting neurological disorders, potentially acting on neurotransmitter receptors or enzymes involved in neurochemical pathways. The presence of the thiophene and piperidine rings enhances its ability to interact with central nervous system targets.
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects, similar to opioids, but with distinct mechanisms of action due to their unique structure .
Biological Studies
The compound is utilized in various biological assays to understand its interactions with specific molecular targets:
- Receptor Binding Studies : Research has indicated that the compound can bind to certain receptors, influencing cellular signaling pathways. This property is crucial for developing new therapeutic agents aimed at treating conditions such as pain and anxiety .
- Enzyme Inhibition : There are ongoing investigations into the ability of this compound to inhibit specific enzymes related to disease processes, including urease, which is implicated in several medical conditions such as kidney stones and peptic ulcers .
Industrial Applications
In addition to medicinal uses, 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea may serve as an intermediate in the synthesis of other complex organic molecules:
- Synthesis of Pharmaceuticals : Its unique structure allows it to be a precursor for synthesizing other pharmacologically active compounds, particularly those targeting similar biological pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Neurological Studies : A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
- Urease Inhibition : Research focused on similar urea compounds showed promising results in inhibiting urease activity, indicating that 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea may possess similar inhibitory properties .
- Analgesic Activity : Experimental data indicated that compounds with similar structures could provide pain relief comparable to traditional analgesics, warranting further investigation into their mechanisms .
Mechanism of Action
The mechanism of action of 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophene and piperidine rings play crucial roles in binding to these targets, while the urea moiety may participate in hydrogen bonding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidin-2-ol and Pyrimidin-2-thiol Derivatives
Key Compounds :
- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a–d)
- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a–d)
Structural Differences :
- Core : Pyrimidine ring vs. piperidine-ethyl-urea backbone in the target compound.
- Substituents : Benzofuran and thiophen-2-yl groups are retained, but the urea moiety is replaced with pyrimidin-2-ol/thiol.
Implications :
- The pyrimidine core may enhance planarity and π-π stacking with aromatic residues in enzyme active sites.
- Thiourea analogs (5a–d) could exhibit improved solubility or redox activity compared to urea derivatives.
Piperidinyl Urea Derivatives with Oxaadamantyl Groups
Key Compound :
- 1-(2-Oxaadamant-1-yl)-3-(1-nicotinoylpiperidin-4-yl)urea (urea20)
Structural Differences :
- Substituents : The oxaadamantyl group (bulky, lipophilic) replaces the thiophen-2-yl-piperidine moiety.
- Linker : Direct piperidinyl-urea linkage vs. ethyl spacer in the target compound.
Implications :
- The oxaadamantyl group may enhance blood-brain barrier penetration due to high lipophilicity.
Purine-Linked Urea Derivatives
Key Compounds :
- 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16)
- 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-(piperidin-1-yl)ethyl)urea (17)
Structural Differences :
- Core: Purine ring system linked to urea via an aminophenyl group.
- Substituents: Cyclohexylmethoxy and morpholino/piperidinyl groups replace thiophen-2-yl and o-tolyl moieties.
Pharmacological Data :
Implications :
- Purine moieties suggest kinase or nucleotide-binding target engagement.
- Morpholino/piperidinyl groups may improve solubility and pharmacokinetics compared to purely aromatic substituents.
Piperidinyl-Ethyl Urea Precursors
Key Compound :
- 1-(4-Aminophenyl)-3-(2-(piperidin-1-yl)ethyl)urea (S20)
Structural Similarities :
- Shares the piperidinyl-ethyl-urea backbone with the target compound.
- Substituent: 4-Aminophenyl vs. o-tolyl in the target compound.
Implications :
- The amino group enables further functionalization (e.g., coupling to targeting moieties).
- Reduced steric hindrance compared to o-tolyl may alter binding kinetics.
Biological Activity
1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of thiophenes with piperidine derivatives, followed by the formation of the urea linkage. The general synthetic pathway can be outlined as follows:
- Formation of Piperidine Derivative : Thiophenes are reacted with piperidine to introduce the thiophenyl group.
- Urea Formation : The resultant intermediate is then reacted with an o-tolyl isocyanate to form the final urea compound.
Antitumor Activity
Recent studies have shown that related compounds exhibit significant antitumor activity. For instance, a series of urea derivatives demonstrated broad-spectrum antitumor effects against various cancer cell lines, with specific compounds showing GI50 values ranging from 1.7 μM to 28.7 μM against different types of cancer, including lung, prostate, and breast cancers . While direct data on 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is limited, its structural similarities suggest potential efficacy in similar pathways.
Cytotoxicity
The compound's cytotoxicity has also been evaluated against several human cell lines. In a study assessing various thiourea and urea derivatives, compounds were tested for their cytotoxic effects on melanoma and monocytic cell lines. Notably, certain derivatives showed IC50 values indicating effective antiproliferative activity . Although specific data on the compound is not directly available, the trends observed in related compounds provide a basis for hypothesizing its biological activity.
Antifungal and Larvicidal Activity
Research on related thiourea derivatives has highlighted their antifungal and larvicidal properties. For example, certain synthesized compounds demonstrated potent antifungal activity against Phomopis species and significant larvicidal effects against Aedes aegypti larvae . These findings suggest that 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea may also possess similar properties due to its structural characteristics.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
